N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide
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Overview
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines include [3 + 2] cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo pyridine core while introducing a cyano group . In the transformation, N-aminopyridinium ylide serves as a 1,3-dipole and a nitrogen source .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Enzyme Inhibition and Antiproliferative Activities
N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide and related compounds have been identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These inhibitors exhibit significant antiproliferative activities against human tumor lines in cell culture experiments. For instance, a study by Zheng et al. (2013) demonstrated that a 1H-pyrazolo[3,4-b]pyridine-containing compound showed encouraging in vivo efficacy in a mouse xenograft tumor model derived from the A2780 cell line (Zheng et al., 2013).
Biological and Chemical Activity
The utilization of nicotinamide derivatives, including this compound, in various biological processes, is well-documented. Ellinger et al. (1947) explored the activity of such compounds against pellagra and found them to be active. Additionally, the formation of nicotinamide methochloride in the mammalian body after the administration of nicotinic acid and similar compounds was noted (Ellinger et al., 1947).
Nicotinamidase Activity in Mycobacterium tuberculosis
The compound's potential involvement in inhibiting nicotinamidase activity in Mycobacterium tuberculosis, an enzyme crucial in the NAD+ salvage pathway of bacteria, has been studied. This inhibition is important for understanding the mechanism of action of pyrazinamide, a prodrug for tuberculosis treatment (Seiner et al., 2010).
Role in Melanoma
Research by Ganzetti et al. (2018) highlights the possible role of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and pyridine compounds, in cutaneous melanoma. This suggests a potential application of this compound in the study and treatment of melanoma (Ganzetti et al., 2018).
Ion-pairing Radiochemical Assay in Human Liver
The ion-pairing radiochemical assay of human liver nicotinamide N-methyltransferase (NNMT) uses nicotinamide as a methyl acceptor. This assay and its findings can be crucial for understanding the individual variation in the N-methylation of pyridine compounds and related substances (Rini et al., 1990).
Molecular Assemblies in Nicotinamide Cocrystals
The study of molecular assemblies in nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids is essential for understanding the interaction networks and crystal lattice energetic features of these compounds. This research offers insights into the basic recognition patterns of these compounds in various applications (Jarzembska et al., 2017).
Bisubstrate Inhibitors of NNMT
The discovery and characterization of bisubstrate inhibitors of NNMT, which include this compound, have significant implications for developing potent and selective small-molecule inhibitors. These inhibitors could be useful for treating diseases linked to NNMT overexpression (Babault et al., 2018).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCWABHBILNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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